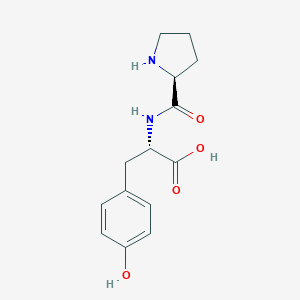

H-Pro-Tyr-OH

Descripción general

Descripción

Pro-Tyr is a dipeptide formed from L-proline and L-tyrosine residues. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Producción de péptidos antihipertensivos

Pro-tyr se ha utilizado en la producción de péptidos antihipertensivos. Un estudio demostró la producción del péptido antihipertensivo Tyr-Pro a partir de la leche utilizando el hongo de pudrición blanca Peniophora sp. en fermentación sumergida . La leche fermentada exhibió una buena producción del péptido objetivo Tyr-Pro .

Mejora de la memoria

Se ha descubierto que Pro-tyr mejora la memoria. Un estudio demostró que Tyr-Pro administrado por vía oral a 10 mg/kg entró directamente en la circulación sanguínea con una tasa de absorción del 0,15%, de la cual el 2,5% de Tyr-Pro se transportó del plasma al parénquima cerebral del ratón . Esto sugiere que Pro-tyr podría utilizarse potencialmente en tratamientos para enfermedades relacionadas con el conocimiento, como la enfermedad de Alzheimer .

Catálisis enzimática

Pro-tyr juega un papel en la catálisis enzimática. Se ha descubierto que la enzima tirosinasa, que cataliza la conversión de tirosina en melanina, tiene usos prometedores en los sectores farmacéutico y biotecnológico . Esto sugiere que Pro-tyr podría utilizarse en el desarrollo de nuevos ligandos químicos contra la melanogénesis .

Agentes antimelanogénicos

Pro-tyr se ha utilizado en el desarrollo de agentes antimelanogénicos. Un estudio demostró que los inhibidores de la tirosinasa presentes naturalmente en las plantas y las modificaciones sintéticas de estos productos naturales pueden utilizarse como agentes antimelanogénicos . Esto sugiere que Pro-tyr podría utilizarse potencialmente en las industrias alimentaria, farmacéutica y cosmética .

Enzimas proteolíticas

Se ha descubierto que Pro-tyr participa en la producción de enzimas proteolíticas. Las proteasas son enzimas ampliamente aplicadas en varios sectores de la industria y la biotecnología . Esto sugiere que Pro-tyr podría utilizarse potencialmente en la producción de fragmentos de Klenow, síntesis de péptidos, digestión de proteínas no deseadas durante la purificación de ácidos nucleicos, cultivo celular y disociación de tejidos

Mecanismo De Acción

Target of Action

Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .

Biochemical Pathways

Prolyl-tyrosine is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway

Result of Action

The molecular and cellular effects of Prolyl-tyrosine’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, Prolyl-tyrosine may play a role in responses to nutritional and physiological changes .

Action Environment

The action of Prolyl-tyrosine is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of Prolyl-tyrosine may be affected by the oxygen levels in the environment.

Análisis Bioquímico

Biochemical Properties

Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between Prolyl-tyrosine and these enzymes is crucial for the hydroxylation of proline-rich peptides .

Cellular Effects

Prolyl-tyrosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of Prolyl-tyrosine residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .

Molecular Mechanism

At the molecular level, Prolyl-tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .

Metabolic Pathways

Prolyl-tyrosine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived Prolyl-tyrosine is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .

Actividad Biológica

Prolyl-tyrosine (PY) is a dipeptide composed of proline and tyrosine, which has garnered attention in various biological and biochemical studies due to its significant roles in cellular metabolism and potential therapeutic applications. This article explores the biological activity of prolyl-tyrosine, focusing on its metabolic effects, cellular interactions, and implications in biopharmaceutical production.

Overview of Prolyl-Tyrosine

Prolyl-tyrosine is classified as a dipeptide that combines the amino acids proline and tyrosine. It is known for its enhanced solubility compared to free tyrosine, making it a valuable additive in cell culture media, particularly for mammalian cells such as Chinese hamster ovary (CHO) cells.

Metabolic Effects of Prolyl-Tyrosine

Research indicates that prolyl-tyrosine significantly influences cellular metabolism. A study by Verhagen et al. demonstrated that the addition of prolyl-tyrosine to CHO cell cultures resulted in a marked increase in ATP availability—approximately four times higher than control samples. This increase is critical for supporting high cell density and productivity in biopharmaceutical applications, particularly in the production of monoclonal antibodies.

Table 1: Effects of Prolyl-Tyrosine on CHO Cell Metabolism

| Parameter | Control (No PY) | Prolyl-Tyrosine (PY) |

|---|---|---|

| ATP Formation | Baseline | 4x Higher |

| Viable Cell Density (cells/mL) | 6.045 x 10^6 | 4.030 x 10^6 |

| Glycolytic Flux | Standard | Increased |

The mechanism by which prolyl-tyrosine enhances metabolic activity appears to involve its role in amino acid uptake and subsequent catabolic pathways. The dipeptide promotes higher glucose uptake rates while maintaining similar levels of lactate secretion compared to other dipeptides like glycyl-tyrosine (GY) and l-tyrosyl-l-valine (YV). This suggests a more efficient utilization of metabolic substrates in the presence of prolyl-tyrosine.

Case Studies

-

CHO Cell Culture Optimization :

A study highlighted the use of prolyl-tyrosine in optimizing CHO cell cultures for IgG1 antibody production. The results indicated that cultures supplemented with prolyl-tyrosine exhibited reduced viable cell density compared to those supplemented with other dipeptides, emphasizing the need for careful optimization when using this compound. -

Antimicrobial Properties :

Recent findings have identified prolyl-tyrosine as an effective antagonist against Pseudomonas aeruginosa biofilms. In a study evaluating various dipeptides, prolyl-tyrosine demonstrated superior inhibition of biofilm formation and swarming motility, suggesting its potential use in developing anti-infective therapies.

Research Findings

The biological activity of prolyl-tyrosine extends beyond metabolism to include regulatory roles in signaling pathways. For instance, studies have shown that proline hydroxylation can prime protein kinases for activation, which may be relevant in understanding how prolyl-tyrosine influences signaling cascades involving tyrosine phosphorylation.

Table 2: Key Research Findings on Prolyl-Tyrosine

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173493 | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19786-36-8 | |

| Record name | L-Prolyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.